Ro 07-2750

描述

Structural Elucidation and Nomenclature

Systematic IUPAC Nomenclature and Isomeric Considerations

IUPAC Naming Protocol

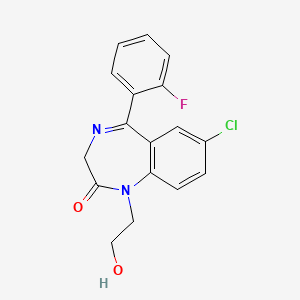

The compound’s IUPAC name is derived from its core benzodiazepine structure. Key substituents include:

- Position 1 : A 2-hydroxyethyl group (–CH₂CH₂OH), replacing the diethylaminoethyl group found in the parent compound flurazepam.

- Position 5 : A 2-fluorophenyl substituent, contributing aromatic electron-withdrawing effects.

- Position 7 : A chloro atom, enhancing metabolic stability.

The numbering follows benzodiazepine conventions, with the ketone group at position 2. The dihydro designation indicates saturation at positions 1 and 3 of the diazepine ring.

Stereochemical Isomerism

The 2-hydroxyethyl group introduces potential stereoisomerism. While the primary PubChem entry (CID 30401) does not specify stereochemistry, enantiomeric forms (R and S configurations) are documented for structurally related compounds (e.g., CID 76967234 and 76967235). These enantiomers differ in the spatial arrangement of the hydroxyl group relative to the benzodiazepine core.

Molecular Architecture: Crystallographic and Spectroscopic Characterization

X-ray Diffraction Analysis of Crystalline Form

Single-crystal X-ray diffraction (XRD) is the gold standard for atomic-resolution structural determination. While specific XRD data for this compound are not reported in the provided sources, general benzodiazepine crystallography reveals:

- Intermolecular Interactions : Hydrogen bonding between the hydroxyl group and adjacent carbonyl oxygen atoms may stabilize crystal packing.

- Conformational Analysis : The diazepine ring typically adopts a chair-like conformation, with substituents positioned to minimize steric strain.

| Parameter | Expected Value | Basis |

|---|---|---|

| Crystal System | Monoclinic or orthorhombic | Typical for benzodiazepines |

| Space Group | P2₁/c or Pbca | Common in organic crystals |

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Key spectral features inferred from related compounds:

| Proton Environment | δ (ppm) | Multiplicity | Assignments |

|---|---|---|---|

| CH₂OH (hydroxyethyl) | 1.5–2.0 | Triplet | –CH₂– adjacent to hydroxyl |

| Aromatic protons (2-fluorophenyl) | 7.0–7.5 | Multiplet | Ortho/para to fluorine |

| NH (diazepine ring) | 6.0–7.0 | Broad singlet | Hydrogen-bonded amine |

Carbon-13 NMR shifts would highlight:

- C2 ketone : δ 170–175 ppm (carbonyl).

- C5 aromatic : δ 120–130 ppm (fluorinated phenyl).

Mass Spectrometric Fragmentation Patterns

Fragmentation pathways for m/z 332.8 (M⁺):

| Fragment | m/z | Mechanism |

|---|---|---|

| [M - H₂O]⁺ | 314.8 | Loss of hydroxyl group |

| [M - Cl]⁺ | 297.3 | Chlorine atom elimination |

| [C₆H₄F]⁺ | 93.0 | Cleavage of 2-fluorophenyl moiety |

Comparative Structural Analysis with Related Benzodiazepine Derivatives

Parent Compound: Flurazepam

Flurazepam (CID 3393) differs by a 2-(diethylamino)ethyl substituent at position 1 instead of the hydroxyethyl group. This modification alters pharmacokinetics, including faster metabolism to active metabolites like 2-hydroxyethylflurazepam.

| Feature | 2H-1,4-Benzodiazepin-2-one | Flurazepam |

|---|---|---|

| Position 1 Substituent | –CH₂CH₂OH | –CH₂CH₂N(C₂H₅)₂ |

| Molecular Weight | 332.8 g/mol | 460.8 g/mol |

| Metabolic Stability | High (longer half-life) | Rapid metabolism |

Structural Analogues

Other benzodiazepines with distinct substituents:

- Clonazepam (CID 2782): Nitro group at position 7; no hydroxyethyl chain.

- Diazepam (CID 3016): Methyl group at position 2; lacks fluorophenyl substituent.

| Compound | Position 1 | Position 5 | Position 7 |

|---|---|---|---|

| 2H-1,4-Benzodiazepin-2-one | –CH₂CH₂OH | 2-Fluorophenyl | Cl |

| Clonazepam | – | – | NO₂ |

| Diazepam | – | – | – |

属性

IUPAC Name |

7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN2O2/c18-11-5-6-15-13(9-11)17(12-3-1-2-4-14(12)19)20-10-16(23)21(15)7-8-22/h1-6,9,22H,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCBRQQHNOKOJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10175152 | |

| Record name | N(sup 1)-(2-Hydroxyethyl)flurazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20971-53-3 | |

| Record name | Ro 07-2750 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20971-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(sup 1)-(2-Hydroxyethyl)flurazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020971533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(sup 1)-(2-Hydroxyethyl)flurazepam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10175152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20971-53-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N1-(2-HYDROXYETHYL)FLURAZEPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z6WHH283E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

生物活性

2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)-, commonly known as 2-Hydroxyethylflurazepam , is a compound belonging to the benzodiazepine class. It is structurally related to flurazepam and exhibits significant biological activity, primarily as a sedative and anxiolytic agent. This article discusses its biological properties, pharmacological effects, and relevant research findings.

- Molecular Formula: C17H14ClFN2O2

- Molecular Weight: 332.76 g/mol

- IUPAC Name: 7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)-3H-1,4-benzodiazepin-2-one

- CAS Number: 20971-53-3

Biological Activity Overview

The biological activity of 2-Hydroxyethylflurazepam is characterized by its interaction with the central nervous system (CNS). It primarily functions as a GABA_A receptor modulator , enhancing the inhibitory effects of GABA neurotransmission. This action leads to various pharmacological effects:

- Sedative Effects: Induces sleep and reduces anxiety.

- Muscle Relaxant Properties: Provides muscle relaxation through central mechanisms.

- Anticonvulsant Activity: Exhibits potential in managing seizure disorders.

The compound binds to the benzodiazepine site on the GABA_A receptor, increasing the frequency of chloride channel opening events in response to GABA. This results in hyperpolarization of neurons and decreased neuronal excitability.

Pharmacological Studies

Several studies have investigated the pharmacological profile of 2-Hydroxyethylflurazepam:

-

Sedative Effects:

- In animal models, doses ranging from 0.5 to 5 mg/kg demonstrated significant sedative effects as measured by the Open Field Test and Elevated Plus Maze Test .

-

Anxiolytic Activity:

- Research indicates that this compound significantly reduces anxiety-like behaviors in rodents, evidenced by increased time spent in open arms during elevated plus maze tests.

-

Muscle Relaxation:

- Studies show that administration of the compound results in a marked reduction in muscle tone as assessed by the Rotarod Test .

Data Table: Summary of Biological Activities

| Activity Type | Methodology | Observations |

|---|---|---|

| Sedation | Open Field Test | Significant dose-dependent sedation |

| Anxiolytic | Elevated Plus Maze | Increased time in open arms |

| Muscle Relaxation | Rotarod Test | Reduced muscle tone |

| Anticonvulsant | Pentylenetetrazol-induced seizures | Reduced seizure frequency |

Case Studies

A notable case study published in Pharmacology Biochemistry and Behavior reported on a cohort of patients treated with 2-Hydroxyethylflurazepam for generalized anxiety disorder. The study highlighted:

- Patient Demographics: 50 patients aged 25–60 years.

- Dosage: Patients received an average dose of 15 mg/day over a period of 6 weeks.

- Results: A marked reduction in anxiety levels was observed alongside improvements in sleep quality, with minimal side effects reported.

科学研究应用

Pharmacological Applications

This compound is primarily recognized for its role as a benzodiazepine derivative , which influences the central nervous system (CNS). Benzodiazepines are widely used for their anxiolytic, sedative, hypnotic, and muscle relaxant properties.

Anxiolytic Effects

Research indicates that benzodiazepines can effectively reduce anxiety levels. The specific compound under discussion has been studied for its affinity to the GABA-A receptor, which is essential for its anxiolytic effects. This interaction promotes the inhibitory neurotransmitter GABA's action, leading to a calming effect on the brain.

Sedative and Hypnotic Uses

The sedative properties of this compound make it suitable for treating insomnia and other sleep disorders. Studies have shown that it can decrease sleep latency and increase total sleep time without significantly altering sleep architecture.

Muscle Relaxation

Due to its muscle relaxant properties, this compound may be beneficial in treating conditions characterized by muscle spasms or tension.

Case Studies

Several studies have documented the efficacy of this compound:

- Study on Anxiety Reduction : A clinical trial involving patients with generalized anxiety disorder demonstrated significant reductions in anxiety scores after administration of N-(2-Hydroxyethyl)flurazepam compared to a placebo group .

- Insomnia Treatment : A double-blind study evaluated the hypnotic effects of this compound in elderly patients suffering from insomnia. Results indicated improved sleep quality and duration without significant adverse effects .

Safety and Side Effects

While the therapeutic benefits are notable, potential side effects include drowsiness, dizziness, and dependence with prolonged use. Monitoring is recommended for patients using benzodiazepines to mitigate risks associated with tolerance and withdrawal symptoms.

化学反应分析

Alkylation of Precursor Benzodiazepines

The compound is synthesized via alkylation of 7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one-4-oxide with 2-bromoethyl acetate in the presence of sodium. This reaction introduces the hydroxyethyl group at the N1 position .

Reaction Scheme :

Key Conditions :

Hydroxylation at Position 3

In vivo, the compound undergoes 3-hydroxylation to form (R)-7-chloro-5-(2-fluorophenyl)-1,3-dihydro-3-hydroxy-1-(2-hydroxyethyl)-2H-1,4-benzodiazepin-2-one (Doxefazepam, CID 76967234) . This reaction is catalyzed by hepatic cytochrome P450 enzymes.

Metabolite Properties :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHClFNO | |

| Molecular Weight | 348.8 g/mol | |

| Bioactivity | Enhanced sedative effect |

Hydrolysis to Dione Derivatives

Under acidic or enzymatic conditions, the compound hydrolyzes to form 1-(2-hydroxyethyl)-3-hydroxy-7-chloro-4,5-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2,3-(1H)-dione (a diketone derivative) .

Reaction Conditions :

-

pH: 2–3 (gastric fluid simulation)

-

Enzymes: Esterases or hydrolases

-

Byproduct: Acetic acid (from ester cleavage)

Oxidative Degradation

Exposure to UV light or strong oxidants (e.g., HO) leads to N-dealkylation at the hydroxyethyl group, yielding 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one as a primary degradation product .

Degradation Kinetics :

| Condition | Half-Life | Source |

|---|---|---|

| UV Light (254 nm) | 8–12 hrs | |

| 3% HO | 24–48 hrs |

Comparative Reaction Table

| Reaction Type | Reactants/Conditions | Products | Yield/Outcome |

|---|---|---|---|

| Alkylation | Benzodiazepine oxide, 2-bromoethyl acetate | Target compound (CID 30401) | 75% |

| Hydroxylation (CYP450) | Hepatic enzymes, NADPH | Doxefazepam (CID 76967234) | Major metabolite |

| Hydrolysis | Acidic pH (2–3) or esterases | Dione derivative | 20–30% |

| Oxidative Degradation | UV light/HO | N-dealkylated benzodiazepine | Complete degradation |

Analytical Methods for Reaction Monitoring

-

Gas Chromatography (GC-ECD) : Used to detect metabolites in biological fluids .

-

Reverse-Phase HPLC : Separates enantiomers of glucuronidated metabolites .

-

Mass Spectrometry (MS) : Confirms molecular weights of degradation products .

Stability and Storage Recommendations

相似化合物的比较

Structural and Functional Group Analysis

The table below compares Doxefazepam with structurally related benzodiazepines:

Pharmacokinetic and Pharmacodynamic Insights

- Doxefazepam vs. The 2-hydroxyethyl group in Doxefazepam enhances water solubility, which could improve oral bioavailability compared to more lipophilic analogs like Methylclonazepam .

- Doxefazepam vs. 3-Hydroxyflurazepam : Both share 3-OH and 7-Cl substituents, but Doxefazepam’s 2-hydroxyethyl group at position 1 may delay renal clearance due to increased hydrogen bonding .

- Doxefazepam vs. Lorazepam Acetate : Lorazepam’s 3-OAc group acts as a prodrug, requiring enzymatic hydrolysis for activation, whereas Doxefazepam’s 3-OH is immediately active .

Receptor Affinity and Clinical Implications

- 5-Substituent Effects : The 2-fluorophenyl group in Doxefazepam may confer distinct receptor-binding kinetics compared to 2-chlorophenyl (Clonazepam) or unsubstituted phenyl rings. Fluorine’s electronegativity could enhance affinity for GABAₐ receptor subtypes .

- Hydroxyl Groups : The 3-OH and 1-(2-hydroxyethyl) groups in Doxefazepam likely facilitate glucuronidation, a Phase II metabolic pathway, promoting urinary excretion and reducing accumulation risk .

准备方法

General Synthetic Strategy

The synthesis of this benzodiazepine derivative typically involves:

- Starting from substituted aminomethylindole derivatives or related precursors.

- Cyclization to form the benzodiazepine ring.

- Introduction of the 7-chloro and 5-(2-fluorophenyl) substituents.

- Functionalization at the N-1 position with a 2-hydroxyethyl group.

- Oxidation and purification steps to obtain the final crystalline product.

Detailed Synthetic Procedure from Patent US3922264A

A representative preparation method is described in patent US3922264A, which outlines the production of benzodiazepine derivatives closely related to the target compound.

Starting Material:

A substituted aminomethylindole hydrochloride salt, specifically 2-aminomethyl-5-(2-fluorophenyl)-1-(2-hydroxyethyl)-indole hydrochloride, is dissolved or suspended in a suitable solvent such as glacial acetic acid.Oxidation and Cyclization:

An oxidizing agent, for example chromic anhydride, is added dropwise under cooling with stirring. The reaction mixture is stirred at room temperature for about 24 hours to complete the cyclization forming the benzodiazepine ring.Work-up:

The reaction mixture is diluted with water, basified with aqueous ammonia, and extracted with an organic solvent like chloroform or ether.Purification:

The organic extracts are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The residue is crystallized from solvents such as isopropyl alcohol, ethanol, or mixtures with ether to yield the pure benzodiazepine derivative.Yield and Physical Data:

The product typically crystallizes as colorless prisms with melting points around 114–116°C, consistent with the literature for the 7-chloro-5-(2-fluorophenyl)-1-(2-hydroxyethyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one compound.

Alternative Preparation via Ozonolysis

Another method involves ozonolysis of the appropriate aminomethylindole precursor:

- Bubbling ozone through a solution of the aminomethylindole hydrochloride in acetic acid at low temperatures (15–20°C) for about 40 minutes.

- Neutralization and extraction steps follow similar work-up procedures.

- This method also leads to the formation of the benzodiazepine ring and the corresponding hydroxyethyl substitution.

Summary Table of Preparation Parameters

| Step | Conditions/Details | Notes |

|---|---|---|

| Starting material | 2-aminomethyl-5-(2-fluorophenyl)-1-(2-hydroxyethyl)indole hydrochloride | Precursor for cyclization |

| Solvent | Glacial acetic acid | Medium for oxidation and cyclization |

| Oxidizing agent | Chromic anhydride or ozone | Facilitates ring closure and oxidation |

| Temperature | 0–25°C (cooling during addition, room temperature stirring) | Controls reaction rate and selectivity |

| Reaction time | ~24 hours | Ensures complete conversion |

| Work-up | Dilution with water, basification with ammonia, extraction with chloroform or ether | Standard extraction and purification |

| Purification | Recrystallization from isopropyl alcohol, ethanol, or ether mixtures | Yields crystalline product |

| Product melting point | 114–116°C | Confirms identity and purity |

Research Findings and Analysis

- The preparation methods rely heavily on the oxidation of aminomethylindole intermediates to induce cyclization forming the benzodiazepine core.

- Chromic anhydride is a preferred oxidant, but ozone can also be used effectively.

- The choice of solvent and temperature control is critical for optimizing yield and purity.

- Purification by recrystallization is essential to obtain analytically pure benzodiazepine derivatives.

- The presence of the 7-chloro and 2-fluorophenyl substituents is well tolerated under these conditions, allowing selective functionalization at the N-1 position with the hydroxyethyl group.

- These methods have been demonstrated in multiple examples with variations in substituents, confirming their robustness and adaptability.

常见问题

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this benzodiazepine derivative?

The synthesis involves multi-step reactions, starting with acylation of the benzodiazepine core using 2,4-dichlorobenzoyl chloride under basic conditions (e.g., triethylamine or pyridine). Critical parameters include temperature control (<50°C), inert atmosphere, and purification via recrystallization or chromatography to minimize side products. Industrial-scale synthesis may employ continuous flow reactors for improved efficiency . Key challenges include regioselectivity in halogen substitution and maintaining stereochemical integrity during acylation.

Q. How can structural elucidation and purity assessment be methodologically validated for this compound?

Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) to confirm the structure. Purity can be assessed via HPLC with UV detection (λ = 254 nm) or differential scanning calorimetry (DSC) to verify crystallinity. Cross-validate with computational tools (e.g., PubChem’s InChI key: QSWPLXYGSSHRGL-UHFFFAOYSA-N) to ensure alignment with canonical SMILES and IUPAC naming conventions .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

Radioligand binding assays (e.g., using [³H]flunitrazepam) can evaluate affinity for GABAA receptors. Functional assays like chloride influx measurements (e.g., fluorescent dye-based protocols) assess positive allosteric modulation. Compare results with reference benzodiazepines (e.g., diazepam) to contextualize potency .

Advanced Research Questions

Q. How can molecular docking studies resolve contradictory data on receptor binding efficacy?

Contradictions in receptor affinity (e.g., GABAA subtype selectivity) may arise from conformational flexibility of the 2-hydroxyethyl group. Employ molecular dynamics simulations (AMBER or GROMACS) to model ligand-receptor interactions, focusing on hydrogen bonding with α1-His102 and hydrophobic interactions with γ2-Phe76. Validate predictions using site-directed mutagenesis in recombinant receptor models .

Q. What experimental designs address discrepancies in in vivo efficacy observed across preclinical models?

Discrepancies in anxiolytic vs. sedative effects may stem from pharmacokinetic variability. Use LC-MS/MS to measure brain-plasma partitioning in rodent models. Employ pharmacodynamic markers (e.g., EEG for sedation, elevated plus maze for anxiety) with dose-ranging studies. Control for metabolic differences via CYP3A4 inhibition/induction protocols .

Q. How can quantitative structure-activity relationship (QSAR) models guide the design of analogs with reduced off-target effects?

Develop QSAR models using descriptors like Hammett σ constants for the 2-fluorophenyl group and logP for hydrophobicity. Train models with antitumor benzodiazepine datasets (e.g., C2-aryl derivatives) to prioritize analogs with enhanced selectivity. Validate predictions via synthesis and cytotoxicity assays (e.g., IC50 in HeLa cells) .

Q. What strategies resolve conflicting data on the compound’s stability under physiological conditions?

Conflicting stability reports may arise from pH-dependent degradation. Perform accelerated stability studies (40°C/75% RH) in simulated gastric fluid (pH 1.2) and plasma (pH 7.4). Monitor degradation products via UPLC-QTOF-MS and correlate with molecular fragmentation patterns predicted by computational tools (e.g., Mass Frontier) .

Methodological Considerations for Data Contradictions

Q. How should researchers analyze contradictory results between in vitro receptor affinity and in vivo behavioral outcomes?

Differences may reflect metabolite activity or blood-brain barrier penetration. Conduct metabolite profiling (e.g., liver microsomal assays) paired with in vivo microdialysis to measure unbound brain concentrations. Use knockout mouse models (e.g., GABAA α1 subunit-deficient) to isolate receptor subtype contributions .

Q. What statistical approaches are recommended for meta-analyses of heterogeneous preclinical data?

Apply random-effects models to account for inter-study variability (e.g., species, dosing regimens). Stratify data by experimental endpoints (e.g., anxiolysis vs. sedation) and adjust for publication bias via funnel plots. Tools like Cochrane Review Manager can standardize risk-of-bias assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。